Cas no 58970-76-6 (Bestatin)

Bestatin (ubenimex) is a CD13 (aminopeptidase N) /apn and leukotriene A4 hydroxylase inhibitor, which is commonly used in cancer research
Bestatin structure
Bestatin structure
Product Name:Bestatin
CAS No:58970-76-6
Molecular Formula:C16H24N2O4
Molecular Weight:308.3728
MDL:MFCD00083262
CID:57349
PubChem ID:24871835

Bestatin Properties

Names and Identifiers

    • ubenimex
    • (S)-2-((2S,3R)-3-Amino-2-hydroxy-4-phenylbutanamido)-4-methylpentanoic acid
    • [(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine
    • [(2S003R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine
    • BESTATIN
    • N-((2S,3R)-3-AMINO-2-HYDROXY-4-PHENYLBUTYRYL)-L-LEUCINE
    • N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine
    • BENIMEX
    • Bestatin,UbeniMex
    • nk421
    • [S-(R*,S*)]-N-(3-Amino-2-hydroxy-1-oxo-4-phenylbuty1)-L-leucine
    • Direnavir
    • Bestatin;Ubenimex
    • Ubenimexum [Latin]
    • Ubenimex (Bestatin)
    • Ubenimex [INN:JAN]
    • Ubenimex(Bestatin)
    • NK 421
    • I0J33N5627
    • 3-(R)-Amino-2-(S)-hydroxy-4-phenylbutanoyl-(S)-leucine
    • [(2s,3r)-3-amino-2-hydroxy-4-phenylbutanoyl]-l-leucine
    • N-[(2S,3R)-3-Amino-2-hydroxy-4
    • UBENIMEX [MI]
    • NCGC00025323-01
    • KBio2_000273
    • CCG-101071
    • N-((2S,3R)-3-AMINO-2-HYDROXY-4-PHENYLBUTANOYL)-LEUCINE
    • NCGC00025323-02
    • NCGC00025323-03
    • ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucine
    • UBENIMEX [INN]
    • KBioSS_000273
    • HMS1791N15
    • NCGC00025323-04
    • (S)-2-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanamido)-4-methylpentanoicacid
    • N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine
    • NC00321
    • KBio2_005409
    • HMS3402N15
    • KBioGR_000273
    • NK-421
    • 2-(3-AMINO-2-HYDROXY-4-PHENYL-BUTYRYLAMINO)-4-METHYL-PENTANOIC ACID
    • MFCD00083262
    • NCGC00025323-14
    • NSC-779839
    • CS-1910
    • Ubenimexum
    • Ubenimex- Bio-X
    • KS-5207
    • BDBM50367209
    • (2S)-2-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid
    • Ubenimex, Bestatin
    • UBENIMEX [MART.]
    • Lopac0_000214
    • N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine, 97%
    • HMS2052A03
    • SDCCGSBI-0050202.P003
    • BU164499
    • (-)-bestatin
    • MLS006010137
    • 58970-76-6
    • HMS3676N16
    • 1txr
    • Z2242062173
    • (2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid
    • IDI1_034023
    • BRD-K59574735-001-02-7
    • NSC-265489
    • (S-(R*,S*))-N-(3-Amino-2-hydroxy-4-phenylbutyroyl)-L-leucine
    • U0111
    • ([2S,3R]-3-Amino-2-hydroxy-4-phenylbutanoyl)-L-leucine
    • W-105351
    • L-LEUCINE, N-((2S,3R)-3-AMINO-2-HYDROXY-1-OXO-4-PHENYLBUTYL)-
    • HY-B0134
    • HMS3268O06
    • Bio2_000273
    • Ubenimex,(S)
    • Q10909912
    • NSC779839
    • NSC 265489
    • KBio3_000546
    • L-Leucine, N-[(2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]-
    • SCHEMBL7944
    • Ubenimex, solid
    • EX-A1292
    • A832093
    • N-[(2S,3R)-3-Amino-2-hydroxy-1-oxo-4-phenylbutyl]-L-leucine
    • BDBM23971
    • HMS3412N16
    • 58970-76-6 (free base)
    • Ubestatin
    • CHEMBL29292
    • HMS1989N15
    • EINECS 261-529-2
    • UBENIMEX [JAN]
    • HMS2232H13
    • NCGC00025323-08
    • MLS000028649
    • BCBcMAP01_000178
    • BCP0726000308
    • AKOS016339610
    • UBENIMEX [WHO-DD]
    • KBio3_000545
    • MLS001424177
    • (-)-N-((2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl)-L-leucine
    • NCGC00025323-06
    • HMS3715B20
    • (2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenyl-butanoyl]amino]-4-methyl-pentanoic acid
    • SMP1_000030
    • (3-Amino-2-hydroxy-4-phenylbutanoyl)-L-leucine
    • SR-01000075724-3
    • BSPBio_001553
    • AB00698345_05
    • UNII-I0J33N5627
    • NCGC00025323-05
    • s1591
    • BRD-K59574735-001-05-0
    • HMS1361N15
    • SMR000059165
    • VGGGPCQERPFHOB-RDBSUJKOSA-N
    • EN300-7388593
    • DB03424
    • NS00011810
    • [(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-Leu
    • BRN 4704312
    • KBio2_002841
    • Bio2_000753
    • L-Leucine, N-(3-amino-2-hydroxy-1-oxo-4-phenylbutyl)-, (S-(R*,S*))-
    • CHEMBL1161364
    • L-Leucine, [S-(R*,S*)]-
    • HMS3748C21
    • SCHEMBL8191715
    • NCI60_002133
    • HMS3394A03
    • CHEBI:182899
    • NSC265489
    • 2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid
    • HMS3370B12
    • FT-0630708
    • LS-14527
    • (2R)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenyl-butanoyl]amino]-4-methyl-pentanoic acid
    • WLN: 1Y1&1YVQMVYQYZ1R
    • SY107271
    • AKOS015894858
    • DTXSID50860737
    • N-(3-Amino-2-hydroxy-4-phenylbutanoyl)leucine
    • BRD-K59574735-001-12-6
    • [S-(R*,S*)]-N-(3-amino-2-hydroxy-1-oxo-4-phenylbutyl)-L-leucine; (-)-Bestatin; NK 421; NSC 265489; Ubenimex;
    • BRD-K59574735-001-11-8
    • GLXC-04737
    • Ubenimex (Bestatin)?
    • MDL: MFCD00083262
    • InChIKey: VGGGPCQERPFHOB-RDBSUJKOSA-N
    • Inchi: 1S/C16H24N2O4/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22)/t12-,13+,14+/m1/s1
    • SMILES: O([H])[C@]([H])(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)[C@@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])[H]
    • BRN: 4704312

Computed Properties

  • Exact Mass: 308.17400
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 8
  • Monoisotopic Mass: 308.17360725 g/mol
  • Heavy Atom Count: 22
  • Complexity: 367
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -1
  • Tautomer Count: 2
  • Surface Charge: 0
  • Topological Polar Surface Area: 113
  • Molecular Weight: 308.37

Experimental Properties

  • LogP: 1.62400
  • PSA: 112.65000
  • Merck: 9842
  • Refractive Index: 1.5800 (estimate)
  • Water Partition Coefficient: Soluble in water (<1 25), DMSO (2 mg/ml), methanol (5 mg/ml), 1eq. NaOH (50 mM), ethanol (<1 mg/ml at 25°C), acetic acid, aq. HCl, and alkaline solution. Insoluble in ethyl acetate, benzene, hexane, and chloroform.
  • Boiling Point: 604.7°C at 760 mmHg
  • Melting Point: 245 °C (dec.) (lit.)
  • Flash Point: 319.5±31.5 °C
  • Solubility: Soluble in water (<1 25), DMSO (2 mg/ml), methanol (5 mg/ml), 1eq. NaOH (50 mM), ethanol (<1 mg/ml at 25°C), acetic acid, aq. HCl, and alkaline solution. Insoluble in ethyl acetate, benzene, hexane, and chloroform
  • Color/Form: White powder
  • pka: 8.1, 3.1(at 25℃)
  • λmax: 268(lit.)
  • Specific Rotation: D20 -15.5° (c = 1.0 in 1N HCl)
  • Optical Activity: [α]20/D −11°, c = 1 in 1 M NaOH
  • Density: 1.0917 (rough estimate)

Bestatin Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0037HE-1mg
N-[(2S,3R)-3-Amino-2-hydroxy-1-oxo-4-phenylbutyl]-L-leucine
58970-76-6 98%
1mg
$5.00 2025-02-19
A2B Chem LLC
AB48866-1mg
(2S)-2-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid
58970-76-6 98%
1mg
$4.00 2024-04-19
Aaron
AR0037PQ-10mg
N-[(2S,3R)-3-Amino-2-hydroxy-1-oxo-4-phenylbutyl]-L-leucine
58970-76-6 98%
10mg
$5.00 2025-01-21
abcr
AB348816-250 mg
Bestatin, 95%; .
58970-76-6 95%
250mg
€117.60 2023-04-26
Ambeed
A147735-1mg
(S)-2-((2S,3R)-3-Amino-2-hydroxy-4-phenylbutanamido)-4-methylpentanoic acid
58970-76-6 98%
1mg
$5.0 2025-02-20
Apollo Scientific
BIMI2138-10mg
Bestatin free base
58970-76-6
10mg
£35.00 2025-02-19
BioAustralis
BIA-B1278-5 mg
Bestatin
58970-76-6 >95% by HPLC
5mg
$132.00 2023-07-10
Enamine
EN300-7388593-0.05g
(2S)-2-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid
58970-76-6 95.0%
0.05g
$102.0 2025-03-11
Key Organics Ltd
KS-5207-1MG
Ubenimex, Bestatin
58970-76-6 >97%
1mg
£36.00 2025-02-08
LKT Labs
U0618-10 mg
Ubenimex
58970-76-6 ≥98%
10mg
$49.10 2023-07-10

Bestatin Synthesis

Bestatin Suppliers

Wuhan Dingxintong Pharmaceutical Co., Ltd.
Audited Supplier Audited Supplier
(CAS:58970-76-6)
MR./MRS.:TANG WEI
Phone:17720532645
Email:t17720532645@163.com
LAI BO ( SHANG HAI ) SHENG HUA Technology Co., Ltd.
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(CAS:58970-76-6)
MR./MRS.:ZHANG JING LI
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Hubei Jianchu Biological Pharmaceutical Co., Ltd.
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(CAS:58970-76-6)
MR./MRS.:FANG YING ZI
Phone:13477038394
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TCI (Shanghai) Development Co., Ltd.
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(CAS:58970-76-6)
MR./MRS.:ZHANG ZE YUAN
Phone:13061970904
Email:Sales-CN@TCIchemicals.com
WuHan Dong Kang Yuan technology co., LTD
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(CAS:58970-76-6)
MR./MRS.:CAI JING LI
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Shanghai Acmec Biochemical Co.,Ltd
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(CAS:58970-76-6)
MR./MRS.:JI ZHI SHI JI
Phone:18117592386
Email:3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:58970-76-6)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com

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